Cas no 1465713-19-2 (Tert-butyl(4-methoxy-2-phenylbutyl)amine)

Tert-butyl(4-methoxy-2-phenylbutyl)amine is a chiral amine derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structure incorporates a tert-butyl group, a methoxy-substituted butyl chain, and a phenyl moiety, offering steric and electronic modulation for selective reactivity. The compound's rigid tert-butyl group enhances stability, while the methoxy functionality provides polarity, facilitating solubility in organic solvents. The phenyl group contributes to π-stacking interactions, useful in ligand design. This amine is valuable as an intermediate in the preparation of bioactive molecules, particularly where stereocontrol is critical. Its well-defined stereochemistry and functional group versatility make it a useful building block in medicinal chemistry and fine chemical synthesis.
Tert-butyl(4-methoxy-2-phenylbutyl)amine structure
1465713-19-2 structure
Product name:Tert-butyl(4-methoxy-2-phenylbutyl)amine
CAS No:1465713-19-2
MF:C15H25NO
Molecular Weight:235.365104436874
CID:6204830
PubChem ID:65430607

Tert-butyl(4-methoxy-2-phenylbutyl)amine 化学的及び物理的性質

名前と識別子

    • AKOS014766972
    • 1465713-19-2
    • EN300-800585
    • tert-butyl(4-methoxy-2-phenylbutyl)amine
    • Tert-butyl(4-methoxy-2-phenylbutyl)amine
    • インチ: 1S/C15H25NO/c1-15(2,3)16-12-14(10-11-17-4)13-8-6-5-7-9-13/h5-9,14,16H,10-12H2,1-4H3
    • InChIKey: OXGMVNIZRILSHE-UHFFFAOYSA-N
    • SMILES: O(C)CCC(C1C=CC=CC=1)CNC(C)(C)C

計算された属性

  • 精确分子量: 235.193614421g/mol
  • 同位素质量: 235.193614421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 192
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 21.3Ų

Tert-butyl(4-methoxy-2-phenylbutyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-800585-0.1g
tert-butyl(4-methoxy-2-phenylbutyl)amine
1465713-19-2 95%
0.1g
$490.0 2024-05-21
Enamine
EN300-800585-0.5g
tert-butyl(4-methoxy-2-phenylbutyl)amine
1465713-19-2 95%
0.5g
$535.0 2024-05-21
Enamine
EN300-800585-5.0g
tert-butyl(4-methoxy-2-phenylbutyl)amine
1465713-19-2 95%
5.0g
$1614.0 2024-05-21
Enamine
EN300-800585-10.0g
tert-butyl(4-methoxy-2-phenylbutyl)amine
1465713-19-2 95%
10.0g
$2393.0 2024-05-21
Enamine
EN300-800585-0.05g
tert-butyl(4-methoxy-2-phenylbutyl)amine
1465713-19-2 95%
0.05g
$468.0 2024-05-21
Enamine
EN300-800585-2.5g
tert-butyl(4-methoxy-2-phenylbutyl)amine
1465713-19-2 95%
2.5g
$1089.0 2024-05-21
Enamine
EN300-800585-0.25g
tert-butyl(4-methoxy-2-phenylbutyl)amine
1465713-19-2 95%
0.25g
$513.0 2024-05-21
Enamine
EN300-800585-1.0g
tert-butyl(4-methoxy-2-phenylbutyl)amine
1465713-19-2 95%
1.0g
$557.0 2024-05-21

Tert-butyl(4-methoxy-2-phenylbutyl)amine 関連文献

Tert-butyl(4-methoxy-2-phenylbutyl)amineに関する追加情報

Introduction to Tert-butyl(4-methoxy-2-phenylbutyl)amine (CAS No. 1465713-19-2)

Tert-butyl(4-methoxy-2-phenylbutyl)amine, with the chemical formula C16H27NO, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound is characterized by its complex structure, which includes a tert-butyl group, a methoxy group, and a phenylbutyl chain. The presence of these functional groups imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS No. 1465713-19-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other similar molecules. The tert-butyl(4-methoxy-2-phenylbutyl)amine structure is particularly interesting due to its potential applications in drug design and molecular recognition. The tert-butyl group, known for its steric hindrance, can influence the conformation and reactivity of the molecule, making it a useful tool in medicinal chemistry.

Recent studies have highlighted the role of amine-containing compounds in the development of novel therapeutic agents. The 4-methoxy-2-phenylbutyl moiety adds another layer of complexity, potentially enhancing the compound's interaction with biological targets. This structural feature has been explored in the design of molecules targeting neurological disorders, where precise molecular interactions are crucial for efficacy.

In the realm of pharmaceutical research, the synthesis and characterization of Tert-butyl(4-methoxy-2-phenylbutyl)amine have been instrumental in understanding its pharmacological properties. Researchers have leveraged this compound to develop derivatives with improved pharmacokinetic profiles and enhanced binding affinity to specific receptors. The methoxy group, in particular, has been shown to modulate metabolic stability, a critical factor in drug development.

The phenylbutyl chain contributes to the lipophilicity of the molecule, which is often a key determinant of its bioavailability. This aspect has been extensively studied in the context of optimizing drug delivery systems. By tuning the length and branching of this chain, scientists can fine-tune the compound's solubility and membrane permeability, thereby improving its overall therapeutic potential.

Advances in computational chemistry have further facilitated the study of Tert-butyl(4-methoxy-2-phenylbutyl)amine. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at an atomic level. These insights have been invaluable in designing modified versions of the molecule with improved efficacy and reduced side effects. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery.

The pharmaceutical industry has shown particular interest in amine-based compounds due to their versatility and biocompatibility. Tert-butyl(4-methoxy-2-phenylbutyl)amine exemplifies this trend, as it combines structural features that are known to enhance biological activity. Its potential applications extend beyond traditional small-molecule drugs to include peptidomimetics and other complex biomolecules that require precise structural control.

In conclusion, Tert-butyl(4-methoxy-2-phenylbutyl)amine (CAS No. 1465713-19-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover new ways to harness its properties, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.

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